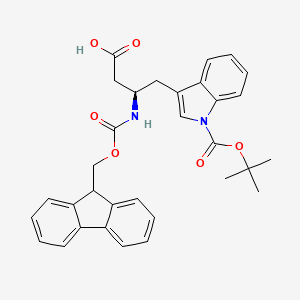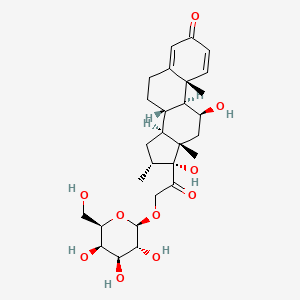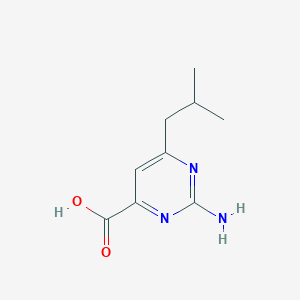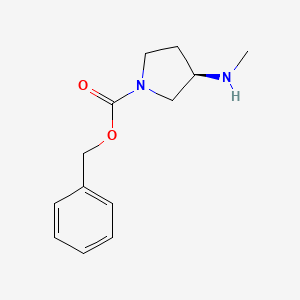
1H-Indazole-3-carboxaldehyde hydrochloride
Overview
Description
1H-Indazole-3-carboxaldehyde is a key intermediate in the synthesis of a variety of polyfunctionalized 3-substituted indazoles . It is drawing more and more attention in medicinal chemistry as it is used in the development of kinase inhibitors .
Synthesis Analysis
The synthesis of 1H-Indazole-3-carboxaldehyde is based on the nitrosation of indoles . This process can be carried out in a slightly acidic environment, allowing the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .Molecular Structure Analysis
The molecular structure of 1H-Indazole-3-carboxaldehyde is represented by the empirical formula C8H6N2O . Its molecular weight is 146.15 . The InChI key is VXOSGHMXAYBBBB-UHFFFAOYSA-N .Chemical Reactions Analysis
1H-Indazole-3-carboxaldehyde is a valuable intermediate in the synthesis of 3-substituted indazoles . The aldehyde function can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds (e.g., oxazoles, thiazoles, benzimidazoles, or isoindazoles) via cyclization reactions .Physical And Chemical Properties Analysis
1H-Indazole-3-carboxaldehyde is a solid substance with a melting point of 141-145 °C .Scientific Research Applications
Synthesis of Indazole Derivatives
1H-Indazole-3-carboxaldehydes are crucial intermediates for synthesizing polyfunctionalized 3-substituted indazoles. A general method for accessing this motif involves the nitrosation of indoles under slightly acidic conditions, which converts both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes. This approach is highlighted for its mild conditions and broad applicability (Chevalier et al., 2018).
Improved Synthesis Methods
Efforts to improve the synthesis of related compounds like 1H-indazole-3-carboxylic acid demonstrate the ongoing research to refine production methods for indazole derivatives. These improvements aim at reducing costs and simplifying operations, making the synthesis more suitable for industrial manufacture (Rao Er-chang, 2006).
Photochemistry and Structural Analysis
Research into the photochemistry of 1H- and 2H-indazoles in acidic solutions provides insights into their chemical behavior under irradiation, forming aromatic nitrenium ions. This area of study could have implications for understanding the stability and reactivity of indazole derivatives under various conditions (Georgarakis et al., 1979).
Additionally, the structural characterization of 1H-indazole-3-carbaldehyde through X-ray, FT-IR, FT-Raman, and DFT analyses reveals detailed information about its intermolecular interactions, crystal packing, and the strength of various hydrogen bonds. This analysis aids in understanding the compound's solid-state properties and potential applications in materials science (Morzyk-Ociepa et al., 2021).
Mechanism of Action
1H-Indazole-3-carboxaldehyde and its derivatives are gaining attention in medicinal chemistry as kinase inhibitors . Indazoles can be considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins .
Future Directions
Given the increasing interest in 1H-Indazole-3-carboxaldehyde and its derivatives in medicinal chemistry, particularly as kinase inhibitors , future research will likely continue to explore and optimize synthetic approaches to these compounds. This includes the development of more efficient and environmentally friendly synthesis methods, as well as the exploration of new potential therapeutic applications .
properties
IUPAC Name |
2H-indazole-3-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O.ClH/c11-5-8-6-3-1-2-4-7(6)9-10-8;/h1-5H,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQLZZJJZGRJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693892 | |
| Record name | 2H-Indazole-3-carbaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1186663-60-4 | |
| Record name | 2H-Indazole-3-carbaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![C-[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B1501593.png)






![2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazolecarboxylic acid](/img/structure/B1501616.png)


